

Spectroscopic Profile of Dioctylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dioctylamine** (di-n-octylamine), a secondary aliphatic amine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the corresponding spectral data in a clear and structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **dioctylamine** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data for Dioctylamine

The ¹H NMR spectrum of **dioctylamine** is characterized by signals corresponding to the protons of the two octyl chains. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 90 MHz instrument.[1]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.55	t	4H	N-CH ₂ (Protons on the carbon adjacent to the nitrogen)
~1.45	m	4H	N-CH ₂ -CH ₂
~1.28	m	20H	-(CH2)5-
~0.88	t	6H	-CH₃ (Terminal methyl protons)
~1.1 (variable)	br s	1H	N-H

Note: The chemical shift of the N-H proton can be variable and its signal is often broad. The multiplicity is denoted as t = triplet, m = multiplet, and br s = broad singlet.

¹³C NMR Spectral Data for Dioctylamine

The ¹³C NMR spectrum provides information on the different carbon environments within the **dioctylamine** molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).[1][2]

Chemical Shift (δ) ppm	Assignment	
~50.5	N-CH ₂	
~32.0	N-CH ₂ -CH ₂	
~29.6	Interior methylene groups	
~29.4	Interior methylene groups	
~27.4	Interior methylene groups	
~22.8	-CH ₂ -CH ₃	
~14.2	-CH₃	

Experimental Protocol for NMR Spectroscopy



Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **dioctylamine**.

Materials and Equipment:

- **Dioctylamine** sample
- Deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of dioctylamine into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
 - Ensure the sample is fully dissolved.
 - Transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate probe temperature (typically 298 K).
- ¹H NMR Acquisition:



- Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and determine the multiplicities and coupling constants.
- ¹³C NMR Acquisition:
 - Acquire the proton-decoupled ¹³C NMR spectrum.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more scans) due to the low natural abundance of ¹³C.
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **dioctylamine**, the key absorption bands are associated with the N-H and C-H bonds. The spectrum is typically recorded as a liquid film.[1]

Significant IR Absorption Peaks for Dioctylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3280	Medium, Broad	N-H stretch (characteristic of secondary amines)
2955-2855	Strong	C-H stretch (aliphatic)
~1465	Medium	C-H bend (methylene scissoring)
~1125	Medium	C-N stretch



Experimental Protocol for IR Spectroscopy (Liquid Film)

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of liquid dioctylamine.

Materials and Equipment:

- Dioctylamine sample
- FTIR spectrometer with a salt plate (e.g., NaCl or KBr) holder or an Attenuated Total Reflectance (ATR) accessory
- Disposable pipettes
- Solvent for cleaning (e.g., isopropanol or acetone)
- Kimwipes

Procedure (using Salt Plates):

- · Sample Preparation:
 - Ensure the salt plates are clean and dry.
 - Using a disposable pipette, place one to two drops of the dioctylamine liquid onto the surface of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
 Avoid introducing air bubbles.
- Spectrum Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
 - o Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.



- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks.
 - After analysis, carefully disassemble the salt plates and clean them with a suitable solvent and a soft Kimwipe. Store the plates in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron ionization (EI) is a common method for the analysis of volatile compounds like **dioctylamine**.

Mass Spectral Data for Dioctylamine

The mass spectrum of **dioctylamine** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
241	Moderate	[M]+ (Molecular ion)
142	High	[CH ₃ (CH ₂) ₇ NH=CH ₂] ⁺ (α -cleavage)
44	Moderate	[CH ₂ =NH ₂]+
43	Moderate	[C ₃ H ₇] ⁺

Note: The fragmentation of aliphatic amines is dominated by α -cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocol for Mass Spectrometry (Electron Ionization)



Objective: To obtain the electron ionization mass spectrum of dioctylamine.

Materials and Equipment:

- Dioctylamine sample
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system
- Volatile solvent (if using GC, e.g., hexane or dichloromethane)
- Microsyringe

Procedure (using GC-MS):

- · Sample Preparation:
 - Prepare a dilute solution of dioctylamine in a volatile solvent (e.g., 1 mg/mL in hexane).
- Instrument Setup:
 - Set the GC parameters, including the injection port temperature (e.g., 250 °C), column type (e.g., a non-polar capillary column), and oven temperature program.
 - Set the MS parameters, including the ionization mode (Electron Ionization), electron energy (typically 70 eV), and mass range to be scanned (e.g., m/z 40-300).
- · Sample Injection and Analysis:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - The dioctylamine will be separated from the solvent and travel through the column before entering the mass spectrometer's ion source.
 - The molecules are ionized and fragmented.
 - The ions are separated by the mass analyzer and detected.
- Data Analysis:

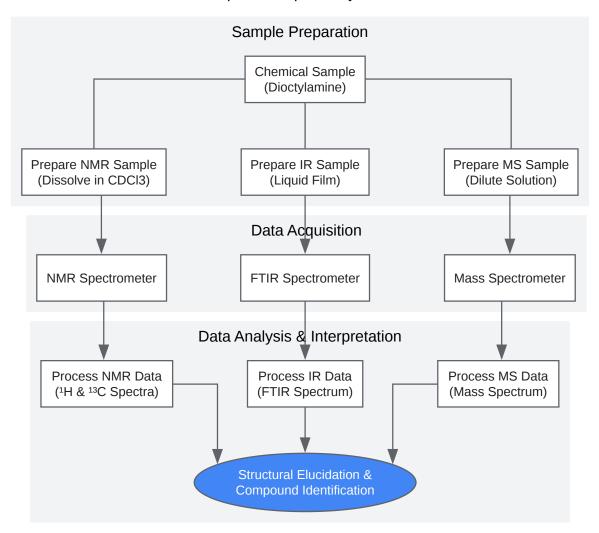


- Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
- Compare the obtained spectrum with library spectra for confirmation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **dioctylamine**.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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